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Compound of Interest

Compound Name: ARM165

Cat. No.: B15619388

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing and managing toxicity
associated with the PIK3CG PROTAC degrader, ARM165, in preclinical animal models. The
following troubleshooting guides and frequently asked questions (FAQs) are designed to
address specific issues that may arise during your in vivo experiments.

Frequently Asked Questions (FAQS)

Q1: What is ARM165 and what is its mechanism of action?

Al: ARM165 is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to
specifically target and degrade the p110y catalytic subunit of phosphoinositide 3-kinase
(PI3Ky), encoded by the PIK3CG gene. By degrading PIK3CG, ARM165 effectively inhibits the
P13Ky-Akt signaling pathway, which has been shown to be a promising therapeutic target in
acute myeloid leukemia (AML).[1][2]

Q2: What are the known toxicities of ARM165 in animal models?

A2: Preclinical studies in naive mice have provided initial insights into the toxicity profile of
ARM165. Daily intravenous (IV) injection of 0.051 mg/kg ARM165 for seven consecutive days
did not result in significant changes in overall mouse body weight. However, alterations in
hematopoietic cell fractions in the blood, bone marrow, and spleen were observed, suggesting
a potential for hematological toxicity.[1] As ARM165 is a PI3Ky inhibitor, researchers should
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also be aware of class-related toxicities observed with other PI3K inhibitors, which can include
gastrointestinal issues, hyperglycemia, and hypertension, depending on the specific isoforms
inhibited.[3][4]

Q3: What are the initial signs of ARM165-related toxicity | should monitor for in my animal
models?

A3: Close monitoring of animals is crucial. Key initial signs of potential toxicity include:

e Changes in body weight: While one study showed no significant weight change, any
unexpected weight loss should be considered a sign of toxicity.[1]

e Changes in physical appearance and behavior: Look for signs of distress such as ruffled fur,
lethargy, hunched posture, or changes in food and water consumption.

o Hematological abnormalities: Monitor for changes in complete blood counts (CBCs),
including white blood cell (WBC) differentials, red blood cell (RBC) counts, and platelet
counts.[1]

Q4: How can I minimize the risk of off-target toxicity with ARM165?
A4: Minimizing off-target toxicity is a key consideration for PROTACSs. Strategies include:

o Careful dose selection: Start with a dose known to be effective with minimal toxicity, such as
the 0.051 mg/kg daily IV dose reported in mice, and perform dose-escalation studies to
determine the maximum tolerated dose (MTD) in your specific model.[1]

e Optimized formulation: Ensure ARM165 is properly formulated to improve solubility and
stability, which can impact its pharmacokinetic and toxicity profiles.

» Monitoring for class-related effects: Be aware of the known toxicities of PI3K inhibitors and
monitor relevant physiological parameters.[3][4]
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Observed Issue

Potential Cause

Recommended Action

Significant weight loss (>15%)
in treated animals.

High dose of ARM165,
formulation issues leading to
poor tolerability, or severe

systemic toxicity.

1. Immediately reduce the
dose or pause dosing. 2. Re-
evaluate the formulation for
solubility and stability.
Consider reformulation with
alternative excipients. 3.
Perform a thorough health
assessment of the animals,
including blood work to check

for organ damage.

Cloudy or precipitated
ARM165 solution upon

preparation.

Poor solubility of ARM165 in

the chosen vehicle.

1. Ensure the use of
appropriate solvents and co-
solvents as recommended by
the supplier. Acommon vehicle
for PROTACSs is a mixture of
DMSO, PEG300, Tween 80,
and saline. 2. Prepare the
formulation fresh before each
use. 3. Gentle warming or
sonication may aid in
dissolution, but be cautious of

compound degradation.

Abnormal hematological
parameters (e.g., heutropenia,

anemia).

On-target or off-target effects
on hematopoietic cells or their

progenitors.[1]

1. Perform regular complete
blood counts (CBCs) with
differentials throughout the
study. 2. Consider reducing the
dose or dosing frequency. 3. In
case of severe
myelosuppression, supportive

care may be necessary.

Elevated liver enzymes (ALT,
AST) or kidney markers (BUN,

creatinine).

Potential for off-target organ
toxicity, a known concern for
some small molecule
inhibitors.[5][6][7]

1. Conduct baseline and
periodic serum biochemistry
analysis. 2. If significant

elevations are observed,
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consider dose reduction and
perform histopathological
analysis of the liver and

kidneys at the end of the study.

Quantitative Data Summary

The following tables summarize key quantitative data related to ARM165 toxicity and PI3Ky
inhibition.

Table 1: In Vivo Toxicity Profile of ARM165 in Naive Mice[1]

Treatment . Observatio
Parameter Dose Route Duration
Group n

No significant
. ) . 7 consecutive  change
Body Weight Naive Mice 0.051 mg/kg v
days compared to

control.

Alterations

o ] observed in
Hematopoieti , _ 7 consecutive
Naive Mice 0.051 mg/kg v blood, bone
c Cells days
marrow, and

spleen.

Note: Specific quantitative data on the percentage change of individual hematopoietic cell
populations were not detailed in the cited source.

Table 2: IC50 Values of Selected PI3Ky Inhibitors
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Compound PI3Ky IC50 Notes

Pan-PI3K inhibitor with
TG-100-115 83 nM significant activity against y/&

isoforms.[8]

Pan-PI3K inhibitor with strong
P1-103 15 nM activity against PI3Ka isoform.

[8]

Selectively inhibits PI3Ky
JIN-KI3 3,873 nM _ o
enzymatic activity.[9]

Note: The IC50 value for ARM165's degradation of PIK3CG is not publicly available in the
same format as inhibitor IC50s. Its activity is primarily as a degrader, not a direct enzymatic
inhibitor in the traditional sense.

Experimental Protocols

Protocol for Intravenous (IV) Administration of ARM165
in Mice

This protocol is a general guideline and should be adapted based on specific experimental
needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

ARM165

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

Sterile 1.5 mL microcentrifuge tubes

Sterile insulin syringes with 28-30 gauge needles

Mouse restrainer

Heat lamp or warming pad
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Procedure:

o Formulation Preparation:

[¢]

Calculate the required amount of ARM165 based on the desired dose and number of
animals.

[¢]

Dissolve ARM165 in the appropriate volume of DMSO first.

[e]

Add PEG300 and Tween 80, vortexing to ensure a homogenous mixture.

[e]

Slowly add the saline while vortexing to prevent precipitation.

(¢]

Visually inspect the final solution for clarity. Prepare fresh daily.
e Animal Preparation:

o Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the
lateral tail veins.

e Injection:

Place the mouse in a restrainer.

[e]

o Disinfect the tail with an alcohol wipe.

o Using an insulin syringe, inject the calculated volume of the ARM165 formulation slowly
into one of the lateral tail veins.

o Successful injection is indicated by the blanching of the vein and lack of resistance.

o If swelling occurs, the needle is not in the vein. Withdraw and re-attempt at a more
proximal site.

o Apply gentle pressure to the injection site with gauze after withdrawing the needle.
e Post-Injection Monitoring:

o Return the mouse to its cage and monitor for any immediate adverse reactions.
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Protocol for Monitoring Hematological Toxicity

Materials:

o EDTA-coated microtainer tubes for blood collection

e Hematology analyzer

o Reagents for flow cytometry analysis of bone marrow and spleen
Procedure:

» Blood Collection:

o Collect a small volume of blood (e.g., 20-50 pL) from the tail vein or saphenous vein at
baseline and at regular intervals during the treatment period.

o Collect the blood into EDTA-coated tubes to prevent coagulation.
e Complete Blood Count (CBC):

o Analyze the blood samples using a hematology analyzer to determine WBC counts (with
differentials for neutrophils, lymphocytes, monocytes, etc.), RBC counts, hemoglobin,
hematocrit, and platelet counts.

e Bone Marrow and Spleen Analysis (Terminal Procedure):
o At the end of the study, euthanize the mice according to approved IACUC protocols.

o Harvest the femurs and tibias to collect bone marrow cells by flushing with appropriate
buffer.

o Harvest the spleen and prepare a single-cell suspension.

o Perform flow cytometry on bone marrow and spleen cells using antibodies against specific
hematopoietic cell surface markers (e.g., CD3, B220, Gr-1, Mac-1) to quantify different cell
populations.[1]
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Protocol for Necropsy and Histopathological Analysis

Materials:

Dissection tools

10% neutral buffered formalin

Tissue cassettes

Microscope and slides
Procedure:
e Necropsy:

o Following euthanasia, perform a thorough gross necropsy, examining all major organs for
any visible abnormalities in size, color, or texture.[2][10][11]

o Pay close attention to the liver, kidneys, spleen, and bone marrow.
» Tissue Collection and Fixation:

o Collect samples of major organs (liver, kidneys, spleen, heart, lungs) and any tissues with
gross lesions.

o Place the tissues in labeled cassettes and fix them in 10% neutral buffered formalin for at
least 24 hours.[2][5]

e Histopathological Processing:

o After fixation, process the tissues through graded alcohols and xylene, and embed them in
paraffin wax.

o Section the paraffin blocks at 4-5 pum thickness and mount the sections on glass slides.
e Staining and Analysis:

o Stain the tissue sections with Hematoxylin and Eosin (H&E).
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o A qualified pathologist should examine the slides microscopically for any signs of cellular
damage, inflammation, necrosis, or other pathological changes.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of ARM165 in the PI3Ky-Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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